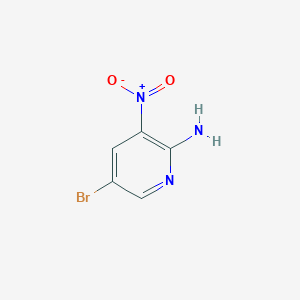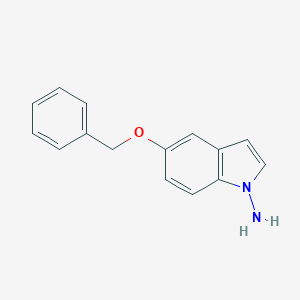
N-(3-methoxyphenyl)-4-methylbenzamide
Descripción general
Descripción
N-(3-methoxyphenyl)-4-methylbenzamide, also known as F13714, is a synthetic compound that belongs to the class of benzamides. It is a potent and selective inhibitor of the protein kinase C (PKC) isoforms, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The compound has gained attention in the scientific community due to its potential therapeutic applications in the treatment of cancer, neurological disorders, and inflammatory diseases.
Aplicaciones Científicas De Investigación
Molecular Interaction and Structure Analysis
N-(3-methoxyphenyl)-4-methylbenzamide has been studied for its molecular structure and intermolecular interactions. Karabulut et al. (2014) synthesized and characterized the compound, further analyzing its molecular geometry through X-ray diffraction and DFT calculations. The study evaluated the influence of intermolecular interactions, such as dimerization and crystal packing, on the molecular geometry, particularly focusing on bond lengths, bond angles, and dihedral angles. It was observed that while crystal packing and dimerization have a minor effect on bond lengths and angles, they significantly influence the dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).
Potential Therapeutic Applications
The benzamide derivatives, similar in structure to N-(3-methoxyphenyl)-4-methylbenzamide, have shown potential in therapeutic applications. A series of novel N-phenylbenzamide derivatives were synthesized and demonstrated anti-EV 71 activities in vitro. Among these, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide showed significant activity against EV 71 strains at low micromolar concentrations, indicating its potential as a lead compound for anti-EV 71 drugs (Xingyue Ji et al., 2013).
Kinetics and Hydrolysis Studies
N-(3-methoxyphenyl)-4-methylbenzamide has been studied for its hydrolysis kinetics in highly alkaline media. Sim et al. (2009) presented a kinetic study on the hydrolysis of N-(2'-hydroxyphenyl)phthalamic acid and N-(2'-methoxyphenyl)phthalamic acid, including N-(2'-methoxyphenyl)benzamide. The study provided insights into the rate constants and discussed the significance of molecular interactions in the hydrolysis process (Sim et al., 2009).
Synthetic Methodology and Chemical Education
The synthesis of similar benzamide compounds has been documented as well. For instance, a novel procedure involving COMU as a nonhazardous partner in the coupling of carboxylic acid and amine to produce N,N-diethyl-3-methylbenzamide (DEET) was described. This method is highlighted for its simplicity and applicability in an undergraduate organic chemistry course, demonstrating the compound's role in educational settings (Withey & Bajic, 2015).
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-6-8-12(9-7-11)15(17)16-13-4-3-5-14(10-13)18-2/h3-10H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGUCPJOIROFJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398350 | |
| Record name | Benzamide, N-(3-methoxyphenyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-4-methylbenzamide | |
CAS RN |
101078-45-9 | |
| Record name | Benzamide, N-(3-methoxyphenyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-TOLU-M-ANISIDIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Thiazolo[5,4-C]pyridine-2-thiol](/img/structure/B172323.png)



